Ethyl diethoxyphosphinylformate
Overview
Description
Ethyl diethoxyphosphinylformate, with the chemical formula C7H15O5P, is a versatile compound known for its use as a reagent in organic synthesis. This colorless liquid is characterized by its ethyl, diethoxyphosphinyl, and formate functional groups. It is commonly used in the preparation of phosphorus-containing compounds and as a phosphorylating agent .
Mechanism of Action
Target of Action
Ethyl diethoxyphosphinylformate is a complex organic compound with the molecular formula C7H15O5P It is known to be an impurity in the synthesis ofFoscarnet , an antiviral drug that inhibits viral DNA polymerase and reverse transcriptase . Therefore, it can be inferred that the compound may interact with similar targets.
Mode of Action
Given its role as an impurity in the synthesis of Foscarnet , it may interact with viral DNA polymerase and reverse transcriptase, similar to Foscarnet. These enzymes are crucial for the replication of viral DNA and RNA, respectively. By inhibiting these enzymes, the compound could potentially prevent the replication of viruses.
Pharmacokinetics
The compound has a boiling point of 135 °C at 12 mm Hg and a density of 1.11 g/mL at 25 °C . It is slightly soluble in chloroform and methanol . These properties could influence its bioavailability and pharmacokinetics.
Action Environment
The compound is known to be moisture sensitive , suggesting that humidity could affect its stability. It is recommended to store the compound below +30°C , indicating that temperature could also influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that this compound is an impurity in the synthesis of Foscarnet . Foscarnet is an antiviral drug that inhibits viral DNA polymerase and reverse transcriptase . Therefore, it can be inferred that Ethyl diethoxyphosphinylformate may interact with these enzymes during its synthesis process.
Molecular Mechanism
It is known that this compound is involved in the synthesis of Foscarnet
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl diethoxyphosphinylformate can be synthesized through the reaction of diethyl phosphite with ethyl formate under controlled conditions. The reaction typically involves the use of a base such as sodium ethoxide to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the compound is produced by dissolving diethyl phosphite in ether, followed by the addition of ethyl formate. The mixture is then shaken with water to remove any impurities, dried over sodium sulfate, and distilled using an efficient fractionating column .
Chemical Reactions Analysis
Types of Reactions: Ethyl diethoxyphosphinylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to introduce phosphorus moieties into other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are typically employed.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Phosphorylated organic compounds.
Scientific Research Applications
Ethyl diethoxyphosphinylformate is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
- Diethyl (ethoxycarbonyl)phosphonate
- Triethyl phosphonoformate
- Triethyl carboxyphosphonate
Comparison: Ethyl diethoxyphosphinylformate is unique due to its specific combination of ethyl, diethoxyphosphinyl, and formate functional groups, which provide it with distinct reactivity and versatility in various chemical processes.
Properties
IUPAC Name |
ethyl diethoxyphosphorylformate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5P/c1-4-10-7(8)13(9,11-5-2)12-6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJFJZZMRDSOLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)P(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061718 | |
Record name | Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1474-78-8 | |
Record name | Phosphinecarboxylic acid, 1,1-diethoxy-, ethyl ester, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1474-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl diethyl-phosphonoformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001474788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triethyl phosphonoformate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphinecarboxylic acid, 1,1-diethoxy-, ethyl ester, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl diethoxyphosphinylformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.561 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL (DIETHOXYPHOSPHORYL)FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUX6M928ID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.